5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid
Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiazole is a similar heterocyclic compound which contains both sulfur and nitrogen in the ring .
Synthesis Analysis
The synthesis of pyridine derivatives often involves reactions with various functional groups. For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines can react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Molecular Structure Analysis
Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized, and there is one p-orbital left which can form pi bonds. Thiazole is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
Pyridine and its derivatives can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and can act as a base and a ligand .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyridine is a colorless liquid with a strong, unpleasant fish-like odor . Thiazole is also a colorless liquid and has a pyridine-like odor .Scientific Research Applications
Metal Interaction Studies
Research has shown the interaction of certain carboxylic acids, including pyridine carboxylic acids, with metals can influence the electronic system of biologically important molecules. These interactions are crucial for understanding the nature of compounds with potential biological targets, predicting molecule reactivity, and the durability of complex compounds (Lewandowski, Kalinowska, & Lewandowska, 2005).
Optical Sensors Synthesis
Pyrimidine derivatives, which are closely related to thiazole-based compounds, are highlighted for their use in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. This property is significant for their application in sensing materials and biological and medicinal applications (Jindal & Kaur, 2021).
Kinase Inhibitor Design
Compounds with a pyridine and imidazole scaffold, similar to the thiazole derivatives, are known as selective inhibitors for kinase activity, particularly p38 MAP kinase. These inhibitors are designed to bind to ATP's pocket, replacing ATP and showing the influence of substituents on inhibitor activity and selectivity (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Heterocyclic System Synthesis
Thiazole and related compounds are integral in synthesizing heterocyclic systems, which are pivotal in drug discovery and development. Their synthesis and transformation into various pharmacologically active derivatives underline their importance in medicinal chemistry (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-9(14)7-8(15-5-11-7)12-6-2-1-3-10-4-6/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDCHQIMPVZSJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=C(N=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247299 | |
Record name | 5-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899896-01-6 | |
Record name | 5-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=899896-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.